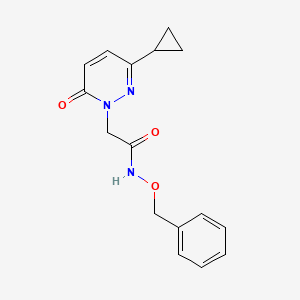

N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide compound. Its core structure consists of a pyridazinone ring (6-oxopyridazin-1(6H)-yl) substituted with a cyclopropyl group at position 2. Pyridazinone derivatives are known for diverse pharmacological applications, including enzyme inhibition (e.g., phosphodiesterases, kinases) .

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15(18-22-11-12-4-2-1-3-5-12)10-19-16(21)9-8-14(17-19)13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMPCZCFZNVECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NOCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

Attachment of the Benzyloxy Group: The benzyloxy group is usually introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the pyridazinone ring.

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyloxy or cyclopropyl groups. Reagents such as alkyl halides or nucleophiles like amines and thiols are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxy and cyclopropyl groups can enhance binding affinity and specificity, while the pyridazinone core may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

*Estimated molecular weight based on formula (C₁₆H₁₇N₃O₃).

Core Heterocycle Differences

- Pyridazinone vs. Quinoline: The target compound’s pyridazinone core is smaller and less aromatic than the quinoline cores in patent compounds. Quinoline-based analogs (e.g., Compounds 1–3) may exhibit stronger π-π stacking interactions, favoring hydrophobic target engagement .

Substituent Analysis

- Cyclopropyl Group : Unique to the target compound, this substituent introduces ring strain, which can enhance metabolic stability and modulate conformational flexibility compared to bulkier groups like trifluoromethyl (Compound 2) or indole (Compound 3) .

- Benzyloxy vs. Tetrahydrofuran-oxy : The benzyloxy group in the target compound increases lipophilicity (logP ~2.5), whereas tetrahydrofuran-oxy groups (Compounds 1–3) improve aqueous solubility due to their oxygen-rich structure .

- Piperidinylidene/Pyridinylidene Moieties : Present in patent compounds, these groups may act as hydrogen bond acceptors or participate in salt bridge formation, which are absent in the target compound.

Molecular Weight and Drug-Likeness

The target compound’s lower molecular weight (~299 vs. 524–602) suggests advantages in bioavailability and synthetic accessibility. However, higher molecular weight analogs (Compounds 1–3) may exhibit prolonged half-lives due to increased protein binding or reduced renal clearance .

Biological Activity

N-(benzyloxy)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula: CHNO

- Molecular Weight: 256.30 g/mol

This structure includes a benzyloxy group and a cyclopropyl moiety, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyridazine derivatives. The process often includes alkylation reactions and modifications to introduce the benzyloxy group effectively.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural features have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

Enzyme Inhibition

A notable area of research is the inhibition of enzymes related to disease processes. For example, some derivatives have been identified as inhibitors of SARS-CoV 3CLpro, an essential enzyme in the coronavirus lifecycle . This suggests potential applications in antiviral therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the cyclopropyl group or modifications to the benzyloxy moiety can significantly affect potency and selectivity against target enzymes or pathogens.

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl substitution | Enhanced binding affinity |

| Benzyloxy group | Improved solubility and bioavailability |

Case Studies

- Antiviral Activity : A study focusing on similar pyridazine derivatives demonstrated their ability to inhibit viral replication in vitro, suggesting that this compound may exhibit similar properties .

- Antimicrobial Testing : In a comparative analysis, compounds with structural similarities were tested against resistant bacterial strains, showing promising results in inhibiting growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.